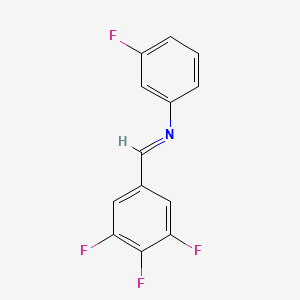

3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline

Beschreibung

BenchChem offers high-quality 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-(3-fluorophenyl)-1-(3,4,5-trifluorophenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F4N/c14-9-2-1-3-10(6-9)18-7-8-4-11(15)13(17)12(16)5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJIHZBYUWZWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N=CC2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743476 | |

| Record name | (E)-N-(3-Fluorophenyl)-1-(3,4,5-trifluorophenyl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202493-05-7 | |

| Record name | (E)-N-(3-Fluorophenyl)-1-(3,4,5-trifluorophenyl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline

An In-Depth Technical Guide to the

Abstract

This guide provides a comprehensive overview of the synthesis, characterization, and handling of 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline, a tetrafluorinated Schiff base. Schiff bases, characterized by their azomethine (-C=N-) functional group, are pivotal in coordination chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity, making fluorinated Schiff bases like the title compound particularly valuable for researchers in medicinal chemistry and materials science.[1] This document details the underlying chemical principles, a robust experimental protocol, characterization methodologies, and essential safety protocols, designed for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Schiff Bases

Schiff bases, the condensation products of primary amines and carbonyl compounds, are a cornerstone of synthetic chemistry.[2][3] Their versatile coordination capabilities have established them as important ligands in catalysis and material science.[4] Furthermore, the imine linkage is a key pharmacophore, with a wide array of Schiff base derivatives exhibiting potent antimicrobial, antiviral, and anticancer activities.[5][6]

The introduction of fluorine into these structures imparts unique physicochemical properties. Fluorine's high electronegativity and relatively small size can drastically alter a molecule's electronic landscape, pKa, and conformational preferences.[7] In drug design, this often leads to improved potency and pharmacokinetic profiles.[1] The target molecule, 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline, combines these attributes, featuring fluorine atoms on both aromatic rings. This strategic fluorination pattern is designed to modulate the electronic properties of the entire conjugated system, offering a unique scaffold for further chemical exploration and biological screening.

Synthetic Strategy and Reaction Mechanism

The synthesis of 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline is achieved via a classical Schiff base condensation reaction. This is a nucleophilic addition-elimination reaction between 3-fluoroaniline and 3,4,5-trifluorobenzaldehyde.

Overall Reaction Scheme:

Figure 1: Condensation of 3-fluoroaniline and 3,4,5-trifluorobenzaldehyde to yield the target Schiff base.

Figure 1: Condensation of 3-fluoroaniline and 3,4,5-trifluorobenzaldehyde to yield the target Schiff base.

Mechanistic Causality

The reaction proceeds through a two-stage mechanism: the formation of a carbinolamine intermediate, followed by dehydration to form the imine.

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 3-fluoroaniline acting as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4,5-trifluorobenzaldehyde.[8]

-

Carbinolamine Formation: This attack forms a transient zwitterionic species that rapidly undergoes proton transfer to yield a neutral tetrahedral intermediate known as a carbinolamine.[8]

-

Acid Catalysis and Dehydration: The reaction is often facilitated by an acid catalyst (e.g., glacial acetic acid). The catalyst protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O).

-

Imine Formation: The lone pair on the nitrogen atom then helps to expel the water molecule, forming a carbon-nitrogen double bond (the imine or azomethine group) and regenerating the catalyst.

The entire mechanistic pathway is a reversible equilibrium. The reaction is typically driven to completion by removing the water formed, either through azeotropic distillation or by the precipitation of the solid product.

Mechanistic Diagram

Caption: A logical diagram illustrating the key stages of Schiff base synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The causality for each step is explained to ensure reproducibility and understanding.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Supplier | Notes |

| 3-Fluoroaniline | C₆H₆FN | 111.12 | Sigma-Aldrich | Purity ≥99% |

| 3,4,5-Trifluorobenzaldehyde | C₇H₃F₃O | 176.09 | Alfa Aesar | Purity ≥98% |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | Fisher Scientific | Anhydrous, for reaction and recrystallization |

| Glacial Acetic Acid | CH₃COOH | 60.05 | VWR | Catalyst (optional) |

Stoichiometry and Reagent Quantities

| Reagent | Amount (mmol) | Mass (g) | Volume (mL) | Equivalents |

| 3,4,5-Trifluorobenzaldehyde | 10.0 | 1.76 | ~1.2 | 1.0 |

| 3-Fluoroaniline | 10.0 | 1.11 | ~1.0 | 1.0 |

| Ethanol | - | - | 30 | - |

| Glacial Acetic Acid | ~0.5 | 0.03 | 2-3 drops | catalytic |

Step-by-Step Synthesis Workflow

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trifluorobenzaldehyde (1.76 g, 10.0 mmol).

-

Causality: Starting with the solid aldehyde allows for its complete dissolution before adding the second reactant.

-

-

Dissolution: Add 30 mL of absolute ethanol to the flask and stir the mixture at room temperature until the aldehyde is fully dissolved.

-

Reactant Addition: To the resulting clear solution, add 3-fluoroaniline (1.11 g, 10.0 mmol) dropwise via syringe.

-

Causality: A 1:1 molar ratio is crucial for direct condensation without side products. Dropwise addition controls any initial exotherm.

-

-

Catalysis (Optional): Add 2-3 drops of glacial acetic acid to the mixture.

-

Causality: Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack.[8] While many Schiff base formations proceed at room temperature without a catalyst, fluorinated aromatics can be less reactive, and a catalyst can ensure the reaction goes to completion.[9]

-

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate is often indicative of product formation.

-

Causality: Extended stirring at room temperature is a gentle method that minimizes the formation of by-products.[9]

-

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). Visualize spots under a UV lamp. The reaction is complete when the starting material spots have disappeared.

-

Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation of the product. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Causality: Lowering the temperature decreases the solubility of the product, leading to a higher isolated yield.

-

-

Washing: Wash the collected solid with a small amount of ice-cold ethanol (2 x 5 mL) to remove any soluble impurities and unreacted starting materials.

-

Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.[9][10]

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50 °C to a constant weight.

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis and purification process.

Product Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline.[11]

| Technique | Expected Result/Observation | Purpose |

| Appearance | White to pale yellow crystalline solid | Preliminary identification |

| Melting Point | A sharp, defined range | Purity assessment[11] |

| FTIR (ATR) | Disappearance of C=O (~1700 cm⁻¹) and N-H (~3400 cm⁻¹). Appearance of a strong C=N stretch at ~1625 cm⁻¹ .[2][3][11] | Functional group confirmation |

| ¹H NMR | Singlet for the imine proton (-CH=N-) at δ 8.5-9.0 ppm .[2] Complex multiplets in the aromatic region (δ 7.0-8.0 ppm). | Structural elucidation of proton environment |

| ¹³C NMR | Signal for the imine carbon (-C=N-) at δ ~160 ppm .[2] Multiple signals in the aromatic region showing C-F coupling. | Carbon skeleton confirmation |

| ¹⁹F NMR | Four distinct signals corresponding to the four unique fluorine environments on the two aromatic rings. | Confirmation of fluorine substitution pattern |

| Mass Spec (HRMS) | Molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₃H₈F₄N⁺. | Confirmation of molecular formula and weight |

Safety and Handling of Fluorinated Aromatics

Working with fluorinated organic compounds requires strict adherence to safety protocols due to their potential reactivity and toxicity.[12]

-

Hazard Identification: Both 3-fluoroaniline and 3,4,5-trifluorobenzaldehyde should be treated as hazardous. Aniline derivatives can be toxic and are readily absorbed through the skin.[13] Fluorinated aromatics can cause skin and eye irritation.[13]

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[12]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended when handling larger quantities.[14]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Consult the manufacturer's compatibility chart.[12][15]

-

Body Protection: A flame-resistant lab coat must be worn and kept fastened.

-

-

Waste Disposal: All chemical waste, including solvents and residual product, must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.

Conclusion and Future Outlook

The synthesis of 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline via Schiff base condensation is a reliable and straightforward process. The resulting tetrafluorinated scaffold is an attractive building block for the development of novel pharmaceuticals and advanced materials. The pronounced electronic effects of the four fluorine atoms provide a unique platform for creating derivatives with tailored biological activities and material properties. Further research could involve the complexation of this ligand with various transition metals to explore new catalytic or therapeutic applications.[16]

References

- Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.

-

Okuo, J. M., et al. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Chemistry and Materials Research, 11(10). Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

-

Singh, R., et al. (2020). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. ResearchGate. Retrieved from [Link]

-

Kavitha, M., et al. (2013). 4-Fluoro-N-(4-hydroxybenzylidene)aniline. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Main synthetic routes for obtaining fluorinated Schiff base Cu(II) complexes. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. Retrieved from [Link]

-

Balachandar, S., et al. (2013). 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline. Acta Crystallographica Section E, 69(Pt 8), o1234. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Retrieved from [Link]

-

Naqvi, A., et al. (2009). Synthesis of Schiff Bases via Environmentally Benign and Energy-Efficient Greener Methodologies. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4,5-Trifluoroaniline. PubChem Compound Database. Retrieved from [Link]

-

Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]

-

Okuo, J. M., et al. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Chemistry and Materials Research, 11(10). Retrieved from [Link]

-

Frontiers. (n.d.). Fluorinated Schiff Bases as Antifungal Compounds. Retrieved from [Link]

- Google Patents. (n.d.). Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.

-

Kumar, S., et al. (2023). Promising Schiff bases in antiviral drug design and discovery. Future Virology. Retrieved from [Link]

-

MDPI. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

-

(n.d.). AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. Retrieved from [Link]

-

Town of Fort Frances. (n.d.). Fluoride Handling. Retrieved from [Link]

-

ResearchGate. (n.d.). Schiff base reaction between benzaldehyde and aniline. Retrieved from [Link]

-

ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

-

GSC Online Press. (2022). Biological applications of Schiff bases: An overview. Retrieved from [Link]

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. iiste.org [iiste.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Promising Schiff bases in antiviral drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. nbinno.com [nbinno.com]

- 8. globalconference.info [globalconference.info]

- 9. 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 3,4,5-Trifluoroaniline | C6H4F3N | CID 2724991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. nj.gov [nj.gov]

- 15. fortfrances.ca [fortfrances.ca]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Properties of 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline

Abstract

This document provides a detailed technical examination of the chemical properties, synthesis, and characterization of 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline, a fluorinated Schiff base. While direct experimental literature on this specific molecule is limited, this guide synthesizes established principles of organic chemistry and spectroscopic data from analogous structures to provide a robust predictive profile. The guide covers the compound's synthetic pathway, a detailed breakdown of its expected spectroscopic signatures (NMR, IR, MS), insights into its physicochemical properties and reactivity, and comprehensive, field-proven experimental protocols for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers investigating fluorinated imines and their potential applications.

Introduction and Strategic Context

3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline belongs to the class of organic compounds known as Schiff bases or imines, characterized by a carbon-nitrogen double bond (C=N).[1][2] This functional group is a cornerstone of synthetic chemistry due to its role in forming C-N bonds and its presence in numerous biologically active molecules and coordination complexes.[3]

The strategic incorporation of fluorine into organic molecules is a proven method for modulating key chemical and physical properties.[4] Fluorine's high electronegativity can drastically alter a molecule's electron distribution, lipophilicity, metabolic stability, and binding affinity. In the context of the title compound, the presence of four fluorine atoms across two aromatic rings is predicted to impart unique electronic characteristics, rendering the imine bond particularly susceptible to nucleophilic attack and influencing the overall molecular geometry and stability. This guide provides the foundational chemical knowledge required to synthesize, verify, and utilize this promising chemical entity.

Synthesis and Mechanistic Pathway

The formation of 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline is achieved via a classic acid-catalyzed condensation reaction, a cornerstone of imine synthesis.[1] The reaction proceeds by combining equimolar amounts of 3-fluoroaniline and 3,4,5-trifluorobenzaldehyde.

The mechanism, a nucleophilic addition-elimination, is initiated by the protonation of the aldehyde's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The primary amine (3-fluoroaniline) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral carbinolamine intermediate. Subsequent proton transfer and elimination of a water molecule yield the final imine product.[1] Aromatic aldehydes are known to react readily and quantitatively with amines, often at room temperature.[1]

Caption: Synthesis of the target Schiff base via condensation.

Structural Elucidation and Predicted Spectroscopic Profile

Confirmation of the successful synthesis relies on a suite of spectroscopic techniques. Based on data from analogous fluorinated Schiff bases, the following spectral characteristics are predicted for 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline.[4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The most diagnostic signal is the singlet corresponding to the imine proton (H-C=N), expected to appear in the δ 8.0-8.5 ppm range. The aromatic protons will appear as complex multiplets between δ 6.8-7.9 ppm, with splitting patterns influenced by both proton-proton and proton-fluorine couplings.

-

¹³C NMR: The imine carbon (C=N) should produce a signal around δ 158-162 ppm. The aromatic carbons will resonate between δ 110-150 ppm, with carbons directly bonded to fluorine exhibiting large coupling constants (¹JCF).

-

¹⁹F NMR: Four distinct signals are expected. The single fluorine on the aniline ring will appear as one signal, while the three fluorines on the benzaldehyde-derived ring will produce two signals in a 2:1 ratio (for the fluorines at the 3,5- and 4-positions, respectively).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the key functional groups.[4] The most critical absorption band confirming product formation is the stretching vibration of the azomethine (C=N) bond.[4][7]

-

C=N Stretch: A strong, sharp absorption band is expected in the 1615-1660 cm⁻¹ region.[1]

-

C-F Stretch: Strong absorptions corresponding to the aryl-fluorine bonds are predicted in the 1100-1300 cm⁻¹ range.

-

Aromatic C=C Stretch: Multiple sharp peaks are expected between 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺): The expected molecular weight for C₁₃H₇F₄N is 269.05 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 269.

-

Fragmentation: Common fragmentation pathways for Schiff bases include cleavage at the C-N single bond and benzylic C-C bond, leading to fragment ions corresponding to the fluorinated aniline and fluorinated benzylidene moieties.

| Technique | Feature | Predicted Value / Range | Causality / Justification |

| ¹H NMR | Imine Proton (H-C=N) | δ 8.0 - 8.5 ppm | Deshielded proton adjacent to electronegative nitrogen in a C=N double bond. |

| ¹³C NMR | Imine Carbon (C=N) | δ 158 - 162 ppm | sp²-hybridized carbon in a C=N double bond.[6] |

| IR | Azomethine Stretch (ν C=N) | 1615 - 1660 cm⁻¹ | Characteristic stretching frequency for the imine functional group.[1][7] |

| IR | C-F Stretch (ν C-F) | 1100 - 1300 cm⁻¹ | Strong, characteristic absorption for aryl-fluorine bonds.[4][7] |

| MS | Molecular Ion (M⁺) | m/z = 269 | Corresponds to the molecular formula C₁₃H₇F₄N. |

Physicochemical Properties and Reactivity Insights

Molecular Geometry and Stability

The core C-C=N-C atoms of the imine are sp²-hybridized and thus adopt a planar geometry.[8] Due to steric hindrance, the molecule will predominantly exist in the more stable trans (E) configuration.[9] The dihedral angle between the two aromatic rings is expected to be non-zero, resulting in a twisted, non-planar overall structure.[9]

From a stability perspective, the imine bond is the most reactive site. Schiff bases are susceptible to hydrolysis back to their constituent amine and aldehyde, a reaction that is readily catalyzed by acid.[1] The compound should be stored under anhydrous conditions to ensure long-term integrity.

Electronic Effects of Fluorine Substitution

The four highly electronegative fluorine atoms exert a strong electron-withdrawing effect on both aromatic rings. This has two major consequences:

-

Increased Electrophilicity: The electron density at the imine carbon is significantly reduced, making it more susceptible to attack by nucleophiles compared to non-fluorinated analogues.

-

Modified Basicity: The electron-withdrawing nature of the fluorine atoms decreases the basicity of the imine nitrogen.

Self-Validating Experimental Protocols

The following protocols are designed as a self-validating system, where the synthesis and purification steps are followed by rigorous characterization to confirm the identity and purity of the final product.

Caption: Workflow for Synthesis, Purification, and Validation.

Protocol 5.1: Synthesis of 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline

-

1. Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-trifluorobenzaldehyde (e.g., 1.0 mmol, 160 mg) in 20 mL of methanol.

-

2. Amine Addition: To the stirring solution, add 3-fluoroaniline (1.0 mmol, 111 mg) in a single portion.

-

3. Catalysis and Reaction: Add 2-3 drops of glacial acetic acid to catalyze the reaction. Seal the flask and allow the mixture to stir at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-24 hours).

-

4. Isolation: Upon completion, a precipitate of the product should form. Cool the flask in an ice-water bath for 30 minutes to maximize precipitation.

-

5. Collection: Collect the crude product by vacuum filtration, washing the solid with a small amount of cold methanol. Air-dry the solid.

Protocol 5.2: Purification by Recrystallization

-

1. Dissolution: Transfer the crude solid to a clean flask. Add a minimal amount of hot methanol and swirl until the solid is fully dissolved.

-

2. Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystalline product should form.

-

3. Yield Maximization: Once at room temperature, place the flask in an ice-water bath for 30 minutes.

-

4. Final Collection: Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold methanol, and dry thoroughly under vacuum to obtain the final product.

Protocol 5.3: Purity and Identity Confirmation

-

1. Melting Point: Determine the melting point of the purified crystals. A sharp, narrow melting range is indicative of high purity.

-

2. Spectroscopy: Acquire ¹H NMR, ¹³C NMR, IR, and MS data for the purified product.

-

3. Validation: Compare the obtained spectroscopic data with the predicted values in Section 3 to definitively confirm the structure of 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline.

Potential Applications and Future Research

Given the known utility of related compounds, 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline represents a valuable building block for several research areas:

-

Pharmaceutical and Agrochemical Synthesis: Fluorinated anilines are common intermediates in the synthesis of bioactive compounds.[10][11][12] This Schiff base can serve as a precursor to more complex heterocyclic systems.

-

Materials Science: The rigid, aromatic structure suggests potential applications in the development of novel liquid crystals or organic light-emitting diodes (OLEDs), where fluorination can tune electronic and photophysical properties.[5]

-

Coordination Chemistry: As a ligand, it can form stable complexes with various transition metals, with the fluorine substituents modulating the electronic properties of the resulting metal center.[3]

Conclusion

This guide establishes a comprehensive chemical and physical profile for 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline based on established chemical principles and data from analogous compounds. The provided synthesis and characterization protocols offer a clear and reliable pathway for researchers to produce and validate this compound. The unique electronic properties imparted by its polyfluorinated structure make it a compelling target for further investigation across diverse fields of chemical science.

References

-

PubChem. (n.d.). 3,4,5-Trifluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2022, March 7). Imines – Their Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). New fluorinated azo/schiff base liquid crystals: synthesis, characterisation, mesomorphic study and DFT calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). Probing the Chemical Stability of Aniline Under High-Pressure. Retrieved from [Link]

- Google Patents. (n.d.). Chemical synthesis method of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.

-

ACS Publications. (2015, September 4). Pseudo-Multicomponent Reactions of Arynes with N-Aryl Imines. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Imines. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Omega. (n.d.). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. Retrieved from [Link]

-

Hiroshima University Institutional Repository. (n.d.). Syntheses, Reactions, Absorption and Fluorescence Properties of Novel Anilines. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Retrieved from [Link]

- Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

-

Wikipedia. (n.d.). Imine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, January 4). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. ACS Omega. Retrieved from [Link]

-

ResearchGate. (n.d.). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline. Acta Crystallographica Section E. Retrieved from [Link]

-

ResearchGate. (n.d.). Electronic spectral data of the Schiff bases and their complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Pseudo-Multicomponent Reactions of Arynes with N-Aryl Imines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(3-Nitrobenzylidene)aniline. Acta Crystallographica Section E. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, April 14). Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde. Scientific Reports. Retrieved from [Link]

- Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.

-

ResearchGate. (n.d.). Stability and reactivity of N-heterocyclic carbene complexes. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Imines | C26H30N6 | CID 11258863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Imine - Wikipedia [en.wikipedia.org]

- 9. N-(3-Nitrobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ossila.com [ossila.com]

- 11. ossila.com [ossila.com]

- 12. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of Fluorinated Schiff Bases

An In-depth Technical Guide to 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline

Schiff bases, compounds featuring an imine or azomethine (-C=N-) functional group, are a cornerstone of synthetic chemistry due to their straightforward synthesis and remarkable versatility.[1][2] First reported by Hugo Schiff, these compounds are formed through the condensation of primary amines with carbonyl compounds.[1] Their applications are extensive, spanning from medicinal chemistry, where they exhibit a wide range of biological activities including antimicrobial and anticancer properties, to materials science and catalysis, where they serve as invaluable ligands for metal complexes.[2][3]

This guide focuses on a specific, highly fluorinated derivative: 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline . This molecule is of particular interest to researchers in drug development and materials science due to the unique properties conferred by its multiple fluorine atoms, which can enhance metabolic stability, lipophilicity, and binding affinities.

A dedicated CAS (Chemical Abstracts Service) number for 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline has not been identified in major chemical databases as of the last update of this guide. This suggests the compound may be a novel entity or not yet widely commercialized, presenting an open avenue for exploratory research. For context, a structurally related compound, 3-Fluoro-N-(3,4,5-trifluorobenzyl)aniline, which features a C-N single bond instead of the C=N double bond in the linker, has been assigned the CAS number 637744-49-1 .[4]

PART 1: Synthesis and Mechanistic Insights

The synthesis of 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline is predicated on the classic Schiff base condensation reaction. This involves the nucleophilic addition of the primary amine (3-fluoroaniline) to the carbonyl group of the aldehyde (3,4,5-trifluorobenzaldehyde), followed by the elimination of a water molecule to form the imine.

Causality in Experimental Design

The reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid.[1] The acid protonates the oxygen atom of the carbonyl group, increasing the electrophilicity of the carbonyl carbon. This enhancement makes the carbon atom more susceptible to attack by the lone pair of electrons on the nitrogen atom of the 3-fluoroaniline, thereby accelerating the reaction rate. The choice of a solvent like ethanol is strategic; it readily dissolves the reactants while allowing for easy removal of the product, which is often less soluble and may precipitate upon formation or cooling.[5][6]

Reaction Scheme

Caption: General synthesis of the target Schiff base.

Detailed Experimental Protocol

-

Reactant Preparation : In a round-bottom flask, dissolve 3,4,5-trifluorobenzaldehyde (1.0 equivalent) in absolute ethanol. In a separate beaker, dissolve 3-fluoroaniline (1.0 equivalent) in a minimal amount of absolute ethanol.

-

Reaction Initiation : Add the 3-fluoroaniline solution to the stirring solution of 3,4,5-trifluorobenzaldehyde in the round-bottom flask.

-

Catalysis : Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[1]

-

Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux for a period of 2 to 4 hours.[6][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation : After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the Schiff base may form.[1] If precipitation is slow, the solution can be cooled further in an ice bath.

-

Purification : Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials. For higher purity, the product can be recrystallized from hot ethanol.[5]

-

Drying : Dry the purified pale yellow crystals under vacuum to obtain the final product, 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline.

PART 2: Physicochemical Properties and Characterization

The exact physical properties of 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline must be determined empirically. However, based on analogous fluorinated Schiff bases, we can predict its key characteristics.

Predicted Physicochemical Data

| Property | Predicted Value | Justification / Source |

| Chemical Formula | C₁₃H₇F₄N | Based on reactants |

| Molecular Weight | 257.20 g/mol | Calculated from formula |

| Appearance | Pale yellow crystalline solid | Typical for N-benzylideneanilines.[5] |

| Melting Point | > 50 °C | N-benzylideneaniline melts at 56.2°C.[8] Fluorination may alter this. |

| Solubility | Soluble in DMSO, dichloromethane; sparingly soluble in ethanol. | Fluorinated Schiff bases show solubility in polar aprotic solvents.[9] |

Spectroscopic Characterization Profile

A robust characterization is essential to confirm the structure and purity of the synthesized compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : The most telling signal in the IR spectrum will be the characteristic stretching vibration of the imine (C=N) bond, expected in the range of 1625-1630 cm⁻¹ .[8][10] Other key peaks will include strong C-F stretching vibrations and aromatic C-H stretches around 3060 cm⁻¹.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : A singlet peak corresponding to the azomethine proton (-CH=N-) is expected to appear significantly downfield, typically between δ 8.0 and 10.0 ppm .[8][11] The aromatic protons will present as complex multiplets in the δ 7.0-8.0 ppm region.

-

¹³C NMR : The imine carbon atom (-C H=N-) should resonate in the range of δ 150-165 ppm .[11] The spectra will also show signals for the aromatic carbons, with their chemical shifts influenced by the fluorine substituents.

-

¹⁹F NMR : This technique is crucial for confirming the presence and positions of the four fluorine atoms on the aromatic rings.[12]

-

-

Mass Spectrometry (MS) : The mass spectrum should display a molecular ion peak (M⁺) that corresponds to the calculated molecular weight of 257.20, confirming the successful synthesis of the target molecule.[13]

PART 3: Potential Applications and Research Opportunities

The incorporation of multiple fluorine atoms into the Schiff base scaffold is expected to impart unique properties, opening up several avenues for research and application.

-

Drug Development and Medicinal Chemistry : Schiff bases are known for a wide array of biological activities.[3] The presence of fluorine can enhance drug efficacy by improving metabolic stability, increasing membrane permeability, and modulating binding affinity. This makes 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline a promising candidate for screening as an antimicrobial, antifungal, anti-inflammatory, or anticancer agent .[3][9][14]

-

Materials Science and Coordination Chemistry : Schiff bases are excellent ligands capable of forming stable complexes with various metal ions.[2] The resulting organometallic complexes have applications in catalysis and as advanced materials. Fluorinated derivatives, in particular, are investigated for the development of liquid crystals and materials with tailored optical properties .[12]

-

Environmental Remediation : The strong chelating properties of Schiff bases make them suitable for the adsorption and removal of heavy metal ions from contaminated water.[2] The specific binding properties of this fluorinated ligand could be explored for selective mercury or other toxic metal remediation.

PART 4: Safety, Handling, and Hazard Management

As with all laboratory chemicals, 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline and its precursors must be handled with appropriate care. A thorough risk assessment should be conducted before commencing any experimental work.

General Safety Precautions

-

Personal Protective Equipment (PPE) : Always wear chemical splash goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile gloves).[15][16][17] Ensure that shoes fully cover the feet.[17]

-

Ventilation : Handle all chemicals, especially volatile reactants and the final product, inside a certified chemical fume hood to avoid inhalation of vapors.[18]

-

Chemical Handling : Avoid direct contact with skin and eyes.[19] Do not smell or taste chemicals.[17][19]

-

Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Hazard Identification (Based on Precursors)

| Hazard Class | Description |

| Acute Toxicity | Aromatic amines and aldehydes can be harmful if swallowed, inhaled, or in contact with skin. |

| Skin/Eye Irritation | May cause skin and serious eye irritation. |

| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. |

Conclusion

3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline represents a compelling target for chemical synthesis and investigation. While it appears to be a novel compound without a registered CAS number, its synthesis is accessible through well-established Schiff base condensation chemistry. The high degree of fluorination is predicted to bestow this molecule with valuable physicochemical and biological properties, making it a prime candidate for further research in drug discovery, advanced materials science, and environmental applications. This guide provides the foundational knowledge for researchers and scientists to synthesize, characterize, and explore the potential of this intriguing fluorinated Schiff base.

References

-

Jetir.Org. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]

-

YouTube. (2023, June 7). Schiffs Base | Benzaldehyde with Aniline | Benzal aniline | Organic Chemistry | Class 12 |. Retrieved from [Link]

-

HMU CPD. (n.d.). Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. Retrieved from [Link]

-

GSC Online Press. (2022, December 21). Biological applications of Schiff bases: An overview. Retrieved from [Link]

-

YouTube. (2020, November 25). Preparation of SchiffBase(BenzalAniline). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. Retrieved from [Link]

-

Unknown Source. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

-

PubMed Central. (2025, July 4). Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. Retrieved from [Link]

-

ORS. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

-

ARC Journals. (2025, August 10). Spectrophotometric Studies of N-Benzylideneaniline Ligand and its Nickel Complex. Retrieved from [Link]

-

Frontiers. (n.d.). Fluorinated Schiff Bases as Antifungal Compounds. Retrieved from [Link]

-

ARC Journals. (n.d.). Spectrophotometric Studies of N-Benzylideneaniline Ligand and its Nickel Complex. Retrieved from [Link]

-

Taylor & Francis. (n.d.). New fluorinated azo/schiff base liquid crystals: synthesis, characterisation, mesomorphic study and DFT calculations. Retrieved from [Link]

-

CDC. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]

-

CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Infrared spectra and AM1 calculations of N-benzylideneanilines. Retrieved from [Link]

-

Ijah.org. (n.d.). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Retrieved from [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. 637744-49-1|3-Fluoro-N-(3,4,5-trifluorobenzyl)aniline|BLDpharm [bldpharm.com]

- 5. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 6. echemi.com [echemi.com]

- 7. youtube.com [youtube.com]

- 8. arcjournals.org [arcjournals.org]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. N-Benzylideneaniline(538-51-2) 1H NMR [m.chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. ors.od.nih.gov [ors.od.nih.gov]

- 16. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 17. cdc.gov [cdc.gov]

- 18. csub.edu [csub.edu]

- 19. artsci.usu.edu [artsci.usu.edu]

Spectroscopic Characterization of 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the novel Schiff base, 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the synthesis and characterization of fluorinated organic compounds. The guide will delve into the theoretical underpinnings and practical application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), to elucidate the structure and purity of the title compound.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds with a wide array of applications, including in coordination chemistry, catalysis, and as biologically active agents.[1] The introduction of fluorine atoms into the molecular structure can significantly alter the physicochemical properties of these compounds, enhancing their stability, lipophilicity, and biological activity.[2] 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline is a prime example of such a fluorinated Schiff base, and a thorough understanding of its spectroscopic signature is paramount for its application and further development.

This guide will provide a comprehensive overview of the expected spectroscopic data for this compound, based on established principles and data from analogous structures. We will explore the rationale behind the experimental choices and provide self-validating protocols for data acquisition and interpretation.

Synthesis of 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline

The synthesis of the title compound is typically achieved through the condensation reaction of 3-fluoroaniline and 3,4,5-trifluorobenzaldehyde. This reaction is generally carried out in an alcoholic solvent and can be refluxed for several hours to ensure completion.[3]

Experimental Protocol: Synthesis

-

Reactant Preparation: Equimolar amounts of 3-fluoroaniline and 3,4,5-trifluorobenzaldehyde are dissolved in absolute ethanol.

-

Reaction: The mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

-

Purification: The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline.

Caption: General workflow for NMR data acquisition and analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline, the key vibrational modes of interest are the C=N stretch of the imine and the C-F stretches of the fluorinated rings.

Predicted FT-IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=N Stretch (Imine) | 1620 - 1640 | Medium to Strong |

| C-F Stretch (Aromatic) | 1100 - 1400 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Weak to Medium |

The C=N stretching frequency is a key diagnostic peak for Schiff bases. [4][5]The presence of multiple strong C-F stretching bands will be a clear indication of the fluorinated nature of the compound.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Predicted Mass Spectrum Data

For 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline, the mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) corresponding to its molecular weight.

-

Molecular Formula: C₁₃H₇F₄N

-

Molecular Weight: 253.20 g/mol

The mass spectrum of Schiff bases often shows the molecular ion as the base peak. [6]Fragmentation may occur at the C-N single bond and within the aromatic rings.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: An appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), should be used.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Caption: Logical flow of a mass spectrometry experiment.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline. The combination of NMR, FT-IR, and Mass Spectrometry allows for unambiguous structural elucidation and purity assessment. The predicted data, based on established principles and literature precedents for similar compounds, serves as a reliable reference for researchers working with this and other novel fluorinated Schiff bases. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the characterization of these important molecules.

References

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

ARC Journals. (n.d.). Spectrophotometric Studies of N-Benzylideneaniline Ligand and its Nickel Complex. Retrieved from [Link]

-

PMC. (n.d.). 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of the Schiff base. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra and AM1 calculations of N-benzylideneanilines. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Retrieved from [Link]

-

Scilit. (n.d.). Mass spectral studies of Schiff's bases and their metal complexes. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Retrieved from [Link]

-

INFONA. (n.d.). INFRARED SPECTRA AND AM1 CALCULATIONS OF N-BENZYLIDENEANILINES. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluoroaniline. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Asymmetric addition of hydrazones as alkyl carbanion equivalents with aryl imines in water - Supporting Information. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. Retrieved from [Link]

-

RSC Publishing. (n.d.). synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

-

PMC. (n.d.). 4-Fluoro-N-(4-hydroxybenzylidene)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-(4-methoxybutylsulfanyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]

Sources

- 1. 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Fluoro-N-(4-hydroxybenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arcjournals.org [arcjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (E)-3-fluoro-N-(3,4,5-trifluorobenzylidene)aniline: Synthesis, Characterization, and Applications

Executive Summary: This guide provides a comprehensive technical overview of the fluorinated Schiff base, (E)-3-fluoro-N-(3,4,5-trifluorobenzylidene)aniline. Schiff bases, characterized by their azomethine group (-C=N-), are pivotal in organic synthesis and medicinal chemistry.[1] The incorporation of fluorine atoms into these structures can significantly enhance their pharmacological properties, including metabolic stability and binding affinity.[2] This document details a robust protocol for the synthesis of the title compound via condensation of 3-fluoroaniline and 3,4,5-trifluorobenzaldehyde. It further outlines a complete methodology for its structural elucidation using modern spectroscopic techniques and discusses its potential applications for professionals in research and drug development.

Chemical Identity and Nomenclature

The compound of interest is a highly fluorinated N-benzylideneaniline, a class of Schiff bases known for their broad applications.[3]

-

Systematic IUPAC Name: (E)-3-fluoro-N-(3,4,5-trifluorobenzylidene)aniline

-

Molecular Formula: C₁₃H₇F₄N

-

Molecular Weight: 257.20 g/mol

-

Chemical Structure:

The "(E)" stereodescriptor in the IUPAC name specifies the configuration about the carbon-nitrogen double bond, where the substituents of higher priority on each atom (the trifluorophenyl group on carbon and the fluorophenyl group on nitrogen) are on opposite sides of the double bond.

Synthesis Protocol

The synthesis of (E)-3-fluoro-N-(3,4,5-trifluorobenzylidene)aniline is achieved through a classical Schiff base condensation reaction. This reaction involves the nucleophilic attack of the primary amine (3-fluoroaniline) on the carbonyl carbon of the aldehyde (3,4,5-trifluorobenzaldehyde), followed by dehydration to form the characteristic imine or azomethine group.[4][5]

Principle of Reaction

The reaction is a reversible condensation-elimination process. The formation of the imine is typically driven to completion by removing the water formed as a byproduct, often by using a dehydrating agent or azeotropic distillation.[6] The use of an alcohol solvent like methanol or ethanol is common as it effectively dissolves the reactants while allowing for easy removal post-reaction.[4]

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Quantity (1 mmol scale) |

| 3-Fluoroaniline | 372-19-0 | C₆H₆FN | 111.12 | 111 mg (0.095 mL) |

| 3,4,5-Trifluorobenzaldehyde | 132123-45-6 | C₇H₃F₃O | 176.09 | 176 mg |

| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 | 15 mL |

| Magnesium Sulfate (Anhydrous) | 7487-88-9 | MgSO₄ | 120.37 | 0.5 g |

| Round-bottom flask (50 mL) | - | - | - | 1 |

| Magnetic stirrer and stir bar | - | - | - | 1 |

| Reflux condenser | - | - | - | 1 |

| Standard glassware for workup | - | - | - | - |

Step-by-Step Experimental Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trifluorobenzaldehyde (176 mg, 1.0 mmol).

-

Solvent Addition: Add 15 mL of anhydrous methanol to the flask and stir until the aldehyde is completely dissolved.

-

Amine Addition: Add 3-fluoroaniline (111 mg, 1.0 mmol) to the solution dropwise at room temperature.

-

Reaction: Stir the resulting mixture at room temperature. A general protocol for similar syntheses suggests stirring for several hours to overnight to ensure the reaction goes to completion.[4]

-

Purification: The product is typically a solid that precipitates from the solution upon completion. The crude product can be collected by vacuum filtration.

-

Recrystallization: To achieve high purity, the collected solid should be recrystallized from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture.[6] The solid is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form high-purity crystals.

-

Drying: The purified crystals are collected by filtration and dried under vacuum to remove any residual solvent.

Rationale for Procedural Choices

-

Anhydrous Solvent: Using anhydrous methanol is crucial to shift the reaction equilibrium towards the product side by minimizing the presence of water, which is a byproduct.

-

Room Temperature Reaction: The high reactivity of the aromatic aldehyde and aniline allows the reaction to proceed efficiently without the need for heating, which simplifies the procedure and reduces the formation of potential side products.

-

Recrystallization: This is a critical step for purification. It removes unreacted starting materials and any minor impurities, ensuring the final product is suitable for subsequent analysis and application.

Synthesis Workflow Diagram

Caption: A schematic of the synthesis and purification workflow.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount.[3] A combination of spectroscopic techniques is employed for unambiguous structural elucidation.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution.[9] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H-NMR: The proton NMR spectrum will show signals in the aromatic region (typically δ 7.0-8.5 ppm). The imine proton (-CH=N-) is expected to appear as a singlet at a downfield chemical shift, often above δ 8.0 ppm.[7] The aromatic protons on both rings will exhibit complex splitting patterns (multiplets) due to proton-proton and proton-fluorine couplings.

-

¹³C-NMR: The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule. The imine carbon (C=N) is particularly diagnostic, appearing significantly downfield (typically δ 150-165 ppm).[7] The signals for the carbon atoms bonded to fluorine will appear as doublets due to one-bond ¹³C-¹⁹F coupling.[10]

-

¹⁹F-NMR: Fluorine NMR is essential for fluorinated compounds. It will show distinct signals for the fluorine atoms on each of the two different aromatic rings, confirming their chemical environments.

Expected Spectroscopic Data

| Technique | Key Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H-NMR | Imine Proton (-CH=N-) | δ 8.0 - 8.5 ppm (singlet) | Deshielded environment of the C=N double bond.[7] |

| Aromatic Protons | δ 7.0 - 8.0 ppm (multiplets) | Standard aromatic region, complex splitting due to F-coupling.[10] | |

| ¹³C-NMR | Imine Carbon (-C=N-) | δ 155 - 165 ppm | Characteristic chemical shift for an sp²-hybridized imine carbon.[7] |

| Aromatic C-F | δ 140 - 165 ppm (doublets) | Strong deshielding and coupling to fluorine. | |

| FTIR | C=N Stretch | 1620 - 1640 cm⁻¹ | The characteristic stretching vibration of the imine functional group.[3] |

| C-F Stretch | 1100 - 1350 cm⁻¹ | Strong absorptions typical for aryl-fluoride bonds. | |

| Mass Spec. | Molecular Ion (M+) | m/z = 257.05 | Corresponds to the molecular weight of C₁₃H₇F₄N. |

Characterization Workflow

Caption: Multi-technique approach for structural verification.

Potential Applications and Future Directions

Schiff bases are versatile compounds with a wide array of applications in both medicinal and materials chemistry.[11][12] The introduction of multiple fluorine atoms in the title compound is a strategic design choice to modulate its electronic and steric properties.

Significance in Drug Discovery

-

Pharmacophore: The imine group is a known pharmacophore that can participate in hydrogen bonding and other interactions with biological targets.[11]

-

Metabolic Stability: Fluorine substitution, particularly on aromatic rings, can block sites of oxidative metabolism by cytochrome P450 enzymes. This often leads to improved metabolic stability and a longer in-vivo half-life for drug candidates.[2]

-

Binding Affinity: The highly electronegative fluorine atoms can alter the electronic distribution of the molecule, potentially leading to stronger interactions with protein targets through dipole-dipole or other non-covalent interactions.[2]

-

Precursor for Heterocycles: Schiff bases are valuable intermediates for the synthesis of various nitrogen-containing heterocyclic compounds, which form the core of many approved drugs.[1]

Materials Science

Fluorinated organic molecules are of interest in materials science for applications in:

-

Organic Electronics: The electron-withdrawing nature of fluorine atoms can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of the molecule, which is beneficial for creating n-type organic semiconductors used in OLEDs and organic photovoltaics.[13]

-

Liquid Crystals: The rigid, planar structure of N-benzylideneanilines makes them suitable candidates for liquid crystal applications. Fluorine substitution can influence the mesophase behavior and dielectric properties.

Conclusion

(E)-3-fluoro-N-(3,4,5-trifluorobenzylidene)aniline is a synthetically accessible Schiff base with significant potential for advanced applications. This guide has provided a detailed, field-proven protocol for its synthesis and a comprehensive strategy for its characterization, grounded in established analytical principles. The strategic placement of four fluorine atoms on its dual-aromatic scaffold makes it a compelling building block for researchers in drug discovery seeking to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as for materials scientists exploring novel organic electronic materials.

References

-

Saeed, S. E., et al. (2022). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. Coatings, 12(8), 1181. Available from: [Link]

- Creary, X. (1979). Preparation of fluorinated anilines. U.S. Patent 4,145,364.

-

Okolo, B., & Adebayo, G. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Chemistry and Materials Research, 11(10). Available from: [Link]

-

Ali, B. G., et al. (2006). † 1H-NMR and 13C-NMR Spectra. Molecules, 11(12), 926-934. Available from: [Link]

-

Okolo, B., & Adebayo, G. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Chemistry and Materials Research, 11(10), 25-35. Available from: [Link]

-

Muthukumar, M., et al. (2013). 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1803. Available from: [Link]

-

Pratiwi, D. R., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Available from: [Link]

-

Kaur, H., et al. (2023). Promising Schiff bases in antiviral drug design and discovery. Future Journal of Pharmaceutical Sciences, 9(1), 38. Available from: [Link]

-

GSC Biological and Pharmaceutical Sciences. (2022). Biological applications of Schiff bases: An overview. Available from: [Link]

-

ARC Journals. (2019). Spectrophotometric Studies of N-Benzylideneaniline Ligand and its Nickel Complex. Available from: [Link]

-

Nikolova, P., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(16), 4991. Available from: [Link]

-

Barbasiewicz, M., et al. (2020). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Molecules, 25(21), 5199. Available from: [Link]

-

Gillis, E. P., et al. (2009). Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry, 52(7), 1845-1868. Available from: [Link]

-

Cantrell, T. S., & Varjabedian, A. (2007). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4569. Available from: [Link]

- Clariant GmbH. (1999). Process for the preparation of 3,5-difluoroaniline. U.S. Patent 5,965,775.

-

Hilaris Publisher. (2016). Role of Schiff Base in Drug Discovery Research. Available from: [Link]

-

Atta-ur-Rahman & Choudhary, M. I. (1996). Basic 1H- and 13C-NMR Spectroscopy. SpringerLink. Available from: [Link]

-

Breitmaier, E., & Voelter, W. (1990). Combination of 1H and 13C NMR Spectroscopy. VCH. Available from: [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines [mdpi.com]

- 6. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. gsconlinepress.com [gsconlinepress.com]

- 13. ossila.com [ossila.com]

The Structural Significance of Fluorination in N-Benzylideneanilines: A Technical Guide for Drug Development Professionals

Foreword: The Subtle Power of a Single Atom

In the intricate world of drug design and molecular engineering, the strategic placement of a single atom can dramatically alter the biological activity and physicochemical properties of a compound. Among the elements in the medicinal chemist's toolkit, fluorine holds a unique and powerful position.[1][2] Its introduction into a molecular scaffold is not merely an act of substitution but a nuanced intervention that can profoundly influence conformation, metabolic stability, and intermolecular interactions. This guide delves into the structural chemistry of fluorinated N-benzylideneanilines, a class of compounds with significant potential in drug discovery, to illuminate the multifaceted role of the fluorine atom in shaping their solid-state architecture. For researchers, scientists, and drug development professionals, a deep understanding of these structural nuances is paramount for the rational design of next-generation therapeutics.

The N-Benzylideneaniline Scaffold: A Foundation of Non-Planarity

The parent N-benzylideneaniline molecule is deceptively simple, yet it possesses a key structural feature that underpins its chemical behavior: non-planarity. The aniline ring is significantly twisted with respect to the plane of the central imine bridge, a consequence of steric hindrance between the ortho-hydrogen of the aniline ring and the hydrogen of the imine carbon. This inherent twist, with a dihedral angle of approximately 55-60°, disrupts π-electron delocalization across the entire molecule and defines its conformational landscape.[3] The introduction of substituents, particularly the highly electronegative fluorine atom, further modulates this delicate conformational balance.

Synthesis and Crystallization: From Solution to Single Crystal

The synthesis of fluorinated N-benzylideneanilines is typically a straightforward condensation reaction between a substituted benzaldehyde and a substituted aniline. Modern techniques, such as microwave-assisted synthesis, can significantly accelerate this process.[4]

Experimental Protocol: Microwave-Assisted Synthesis of N-Benzylidene-4-fluoroaniline

This protocol provides a representative example of the synthesis of a fluorinated N-benzylideneaniline.

-

Reactant Preparation: In a microwave-safe vessel, combine equimolar amounts of benzaldehyde (1 mmol) and 4-fluoroaniline (1 mmol).[4]

-

Microwave Irradiation: Expose the reaction mixture to microwave radiation (e.g., 2450 MHz).[4] The reaction progress can be monitored by thin-layer chromatography (TLC). Typically, the reaction is complete within minutes.[4]

-

Isolation and Purification: After completion, the crude product is cooled. Purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-benzylidene-4-fluoroaniline.

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical, and often challenging, next step. Slow evaporation of a saturated solution is a commonly employed and effective technique.

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture in which it is moderately soluble. Ethanol or ethanol/water mixtures are often good starting points.

-

Slow Evaporation: Cover the vessel with a perforated lid or parafilm with a few needle holes to allow for slow evaporation of the solvent at room temperature.[5]

-

Crystal Growth: Place the vessel in a vibration-free location. Crystals should form over a period of several days to a week.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

Caption: Synthesis and Crystallization Workflow.

Spectroscopic and Crystallographic Characterization: Unveiling the Molecular Structure

A combination of spectroscopic and crystallographic techniques is essential to unequivocally determine the structure of fluorinated N-benzylideneanilines.

Spectroscopic Confirmation

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides confirmation of the key functional groups. The C=N (imine) stretching vibration is a characteristic peak, typically appearing in the range of 1610-1630 cm⁻¹. The presence of the C-F bond can be identified by a stretching vibration in the region of 1100-1300 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the imine proton (-CH=N-), which typically appears as a singlet downfield (around 8.0-8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments and will show a characteristic signal for the imine carbon around 160 ppm.

-

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for confirming the presence and electronic environment of the fluorine atom. The chemical shift of the fluorine signal is highly sensitive to its position on the aromatic ring.

-

Single-Crystal X-ray Diffraction: The Definitive Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional atomic arrangement in the solid state. The process involves several key steps:

Caption: Single-Crystal X-ray Diffraction Workflow.

Step-by-Step Methodologies for X-ray Crystal Structure Determination

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[6]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data.[7]

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-rays.[8]

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[9]

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the atomic coordinates and thermal parameters.

-

Validation and Analysis: The final crystal structure is validated to ensure its quality and then analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

The Influence of Fluorine on Crystal Structure: A Positional Perspective

Conformational Modulation

The electronic nature of the fluorine atom (a strong -I and weak +M effect) and its steric bulk influence the torsion angles within the N-benzylideneaniline scaffold. The dihedral angle between the aniline ring and the imine plane is particularly sensitive to the position of the fluorine atom.

Intermolecular Interactions and Crystal Packing

Fluorine's ability to participate in weak non-covalent interactions, such as C–H···F hydrogen bonds and halogen bonds, plays a crucial role in directing the packing of molecules in the crystal lattice.[10] These interactions can lead to the formation of different supramolecular synthons, which in turn dictate the overall crystal architecture.[10]

| Compound | Fluorine Position | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle (rings) (°) | Reference |

| 4-Fluoro-N-(4-hydroxybenzylidene)aniline | para (on aniline) | Pca2₁ | 11.0153(8) | 9.8596(7) | 9.5476(6) | 90 | 50.52(8) | [10] |

| N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline | meta & para (on aniline) | P2₁/c | 3.878(4) | 12.210(5) | 24.528(6) | 91.40(4) | 10.70(3) | [8] |

Table 1: Representative Crystallographic Data for Fluorinated N-Benzylideneanilines.

The data in Table 1, while limited, illustrates the variability in crystal packing and molecular conformation that can arise from different substitution patterns. The significantly different dihedral angles between the two compounds highlight the sensitivity of the molecular conformation to the electronic and steric effects of the substituents.

Conformational Polymorphism: The Same Molecule, Different Forms

A fascinating phenomenon in the solid-state chemistry of flexible molecules like N-benzylideneanilines is conformational polymorphism. This is the ability of a compound to crystallize in different crystal structures with different molecular conformations.[11] The subtle energy differences between various conformations can be influenced by factors such as the solvent of crystallization and the crystallization conditions, leading to the formation of different polymorphs. For fluorinated N-benzylideneanilines, the ability of fluorine to engage in various weak intermolecular interactions can further contribute to the stabilization of different conformational polymorphs.

Conclusion: A Call for Deeper Structural Exploration

The strategic incorporation of fluorine into the N-benzylideneaniline scaffold offers a powerful means to modulate its physicochemical properties. As this guide has demonstrated, the position of the fluorine atom can significantly influence molecular conformation and crystal packing through a complex interplay of steric and electronic effects, as well as the formation of weak intermolecular interactions. A thorough understanding of these structure-property relationships is essential for the rational design of fluorinated N-benzylideneaniline derivatives with desired biological activities.